molecular formula C10H15NO B049911 3-DIETHYLAMINOPHENOL CAS No. 91-68-9

3-DIETHYLAMINOPHENOL

Cat. No.: B049911
CAS No.: 91-68-9
M. Wt: 165.23 g/mol
InChI Key: WAVOOWVINKGEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)phenol, also known as N,N-Diethyl-3-aminophenol or 3-Hydroxy-N,N-diethylaniline, is an organic compound with the molecular formula C10H15NO. It is a phenolic compound characterized by the presence of a diethylamino group attached to the benzene ring. This compound is used as a precursor in the synthesis of various dyes and other chemical compounds .

Mechanism of Action

Target of Action

3-Diethylaminophenol, also known as 3-(Diethylamino)phenol, is a chemical compound that acts by donating electrons to other molecules . The primary targets of this compound are specific substrates that can accept these electrons . The role of these targets is to facilitate the conversion of certain compounds into their reduced forms .

Mode of Action

The mode of action of this compound involves the transfer of electrons to its targets . This electron transfer leads to the formation of new chemical bonds and the reduction of oxidation states in the reaction system . As a result, the compound facilitates the conversion of its targets into their reduced forms .

Biochemical Pathways

It’s known that the compound’s electron-donating action can influence various biochemical reactions, particularly those involving redox processes .

Pharmacokinetics

The compound’s solubility in water, alcohol, ether, and alkali suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the formation of new chemical bonds and the reduction of oxidation states in the reaction system . This leads to the conversion of specific substrates into their reduced forms . The molecular and cellular effects of this action would depend on the nature of the substrates and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the solvent environment Additionally, factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s efficacy and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Diethylamino)phenol can be synthesized through several methods. One common method involves the reaction of resorcinol with diethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of 3-(Diethylamino)phenol often involves large-scale reactors where resorcinol and diethylamine are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Diethylamino)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-(Dimethylamino)phenol: Similar structure but with dimethylamino group instead of diethylamino.

    4-(Diethylamino)phenol: Similar structure but with the diethylamino group at the para position.

    N,N-Diethyl-3-hydroxyaniline: Another name for 3-(Diethylamino)phenol.

Uniqueness: 3-(Diethylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a precursor for various dyes and its applications in multiple fields highlight its versatility and importance .

Properties

IUPAC Name

3-(diethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVOOWVINKGEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Record name 3-DIETHYLAMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025037
Record name 3-Diethylaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-diethylaminophenol is a black solid. (NTP, 1992), Black solid; [CAMEO] Crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-DIETHYLAMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Diethylaminophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19783
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

529 to 536 °F at 760 mmHg (NTP, 1992)
Record name 3-DIETHYLAMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
Record name 3-DIETHYLAMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

91-68-9
Record name 3-DIETHYLAMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-(Diethylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-m-aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 3-(diethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Diethylaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-diethylaminophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYL-M-AMINOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQY98Q7YU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149 to 172 °F (NTP, 1992)
Record name 3-DIETHYLAMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

32.1 g (0.25 mol) of o-chlorophenol were slowly added dropwise under nitrogen to a mixture of 20.5 g (0.5 mol) of 95% by weight pure crystalline sodium amide and 750 ml of diethylamine. The reaction mixture was refluxed under nitrogen for 72 h with stirring. The workup comprised hydrolysis with 100 ml of saturated aqueous ammonium chloride solution, distillative removal of excess diethylamine, neutralization with dilute hydrochloric acid up to a pH of 7.5, extraction of the residue with a total of 600 ml of methylene chloride, drying over sodium sulfate and concentrating of the organic phase. Thereafter the crude oil thus obtained (46.3 g) was distilled, which yielded 31.5 g (76%) of 3-diethylaminophenol (purity>96% (GC)).
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-DIETHYLAMINOPHENOL
Reactant of Route 2
Reactant of Route 2
3-DIETHYLAMINOPHENOL
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-DIETHYLAMINOPHENOL
Reactant of Route 4
Reactant of Route 4
3-DIETHYLAMINOPHENOL
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-DIETHYLAMINOPHENOL
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-DIETHYLAMINOPHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.